molecular formula C3H5BrMg B157889 Allylmagnesium bromide CAS No. 1730-25-2

Allylmagnesium bromide

Cat. No. B157889
CAS RN: 1730-25-2
M. Wt: 145.28 g/mol
InChI Key: DQEUYIQDSMINEY-UHFFFAOYSA-M
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Description

Allylmagnesium bromide is a Grignard reagent used for introducing the allyl group . It is commonly available as a solution in diethyl ether . It may be synthesized by treatment of magnesium with allyl bromide while maintaining the reaction temperature below 0 °C to suppress formation of hexadiene .


Synthesis Analysis

Allylmagnesium bromide can be synthesized by treatment of magnesium with allyl bromide . The reaction temperature should be maintained below 0 °C to suppress the formation of hexadiene . An improved preparation uses a THF slurry of Mg, obtained by co-condensation in a rotating solution reactor . Preactivation of Mg by dry stirring in an inert atmosphere is also highly beneficial .


Molecular Structure Analysis

The molecular formula of Allylmagnesium bromide is C3H5BrMg . The IUPAC name is Prop-2-enylmagnesium bromide . The molar mass is 145.282 g·mol −1 .


Chemical Reactions Analysis

Allylmagnesium bromide exhibits unique reactivities. The additions of allylic nucleophiles to carbonyl compounds are powerful transformations because they form synthetically useful homoallylic alcohols . In many cases, allylmagnesium reagents either react with low stereoselectivity when other Grignard reagents react with high selectivity, or allylmagnesium reagents react with the opposite stereoselectivity .


Physical And Chemical Properties Analysis

Allylmagnesium bromide is a Grignard reagent with the chemical formula C3H5BrMg . It has a molar mass of 145.282 g·mol −1 . It is commonly available as a solution in diethyl ether .

Scientific Research Applications

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Allylmagnesium bromide has been analyzed using proton nuclear magnetic resonance (n.m.r.) spectroscopy, offering insights into its structure and behavior in solution (Nordlander & Roberts, 1959).

2. Reactivity with Trifluoromethyl Oximes

The reactivity of allylmagnesium bromide differs significantly when reacted with trifluoromethyl oximes compared to other Grignard reagents. It acts as a reducing agent towards trifluoromethyl ketones, suggesting a unique reductive process (Félix, Laurent & Mišoň, 1990).

3. Cross-Coupling Reactions

Allylmagnesium bromide effectively cross-couples with α,ω-dihaloalkanes in the presence of dilithium tetrachlorocuprate. This reaction can yield mono-coupled haloalkenes or di-coupled alkadienes, depending on the conditions (Johnson, Donohoe & Kang, 1994).

4. Ultrafast Grignard Addition Reactions

The addition of allylmagnesium bromide to carbonyl compounds in the presence of water has been studied, showcasing its rapid reaction rate (Osztrovszky, Holm & Madsen, 2010).

5. η3-Allyl Coordination in Organometallic Chemistry

Allylmagnesium bromide has been used in reactions with organolead and organotin halides, demonstrating η3-coordination modes in organoplumbylene fragments. This research contributes to understanding the coordination chemistry of organometallic complexes (Weiss et al., 2019).

6. Synthesis of Allylboronic Esters

Allylmagnesium bromide reacts with trialkylborates to selectively form allylboronic esters. The reaction's temperature dependence has been a key area of study (Kabalka & Pace, 1993).

7. Allylation of α-Haloketones and Esters

An efficient, non-metal-catalyzed method for synthesizing allyl-epoxides and diallyl-epoxides via allylation of α-haloketones and esters with allylmagnesium bromide has been developed. This highlights the versatility of allylmagnesium bromide in organic synthesis (Fan, Min Zhang & Songlin Zhang, 2012).

8. Spectroscopic Studies of Allylic Magnesium Compounds

Infrared and NMR spectroscopic studies have provided valuable insights into the structure and dynamics of allylic magnesium compounds, including allylmagnesium bromide (Hill et al., 1996).

9. Competition Kinetics with Fast Grignard Reactions

The use of competition kinetics has been applied to estimate the reactivities of Grignard reagents, including allylmagnesium bromide. This approach helps understand the relative reactivities of different Grignard reagents in chemical reactions (Holm, 2000).

Safety And Hazards

Allylmagnesium bromide is extremely flammable and reacts violently with water . It causes severe skin burns and eye damage, and may cause drowsiness or dizziness . It is recommended to handle it under inert gas and protect it from moisture .

properties

IUPAC Name

magnesium;prop-1-ene;bromide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEUYIQDSMINEY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938266
Record name Allylmagnesium bromide
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Molecular Weight

145.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

10-30% Solution in diethyl ether: Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Allylmagnesium bromide
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Product Name

Allylmagnesium bromide

CAS RN

1730-25-2
Record name Allylmagnesium bromide
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Record name Allylmagnesium bromide
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Record name Allylmagnesium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,480
Citations
HR HENZE, BB ALLEN, WB LESLIE - The Journal of Organic …, 1942 - ACS Publications
… about the initial synthesis of allylmagnesium bromide, but also … bromide with the allylmagnesium bromide during formation of … per centof the theoretical yield of allylmagnesium …
Number of citations: 35 pubs.acs.org
WA DeMeester, RC Fuson - The Journal of Organic Chemistry, 1965 - ACS Publications
… In a study of this question allylmagnesium bromide was allowed to react withduryl o-methoxyphenyl ketone, duryl o-phenoxyphenyl ketone, duryl o-bromophenyl ketone, and mesityl o-…
Number of citations: 11 pubs.acs.org
H Gilman, J Eisch, T Soddy - Journal of the American Chemical …, 1957 - ACS Publications
… In the interaction between allylmagnesium bromide and … In connection with the selectivity of allylmagnesium bromide, … explanation for the attack of allylmagnesium bromide at the 4-…
Number of citations: 58 pubs.acs.org
EA Hill, WA Boyd, H Desai, A Darki, L Bivens - Journal of organometallic …, 1996 - Elsevier
… Analogous changes are seen in the spectrum of 1,3-dimethylallylmagnesium chloride and in the proton NMR spectrum of allylmagnesium bromide. Rate constants and activation …
Number of citations: 8 www.sciencedirect.com
J Braanalt, I Kvarnstroem, SCT Svensson… - The Journal of …, 1994 - ACS Publications
… Regioselective opening of compound 2 with allylmagnesium bromide gave thiol 3a which was benzoylated. Oxidative cleavage of the olefinic bond, followed by ring closure and …
Number of citations: 43 pubs.acs.org
P Tarrant, J Heyes - The Journal of Organic Chemistry, 1965 - ACS Publications
… Tetrafluoroethylene reacts abnormally with allylmagnesium bromide to give 1-bromo-1,2-… In a further effortto prepare a fluoro diolefin the reaction between allylmagnesium bromide and …
Number of citations: 20 pubs.acs.org
WG Young, JD Roberts, H Wax - Journal of the American …, 1945 - ACS Publications
… The product from the reaction of crotyl chloride with allylmagnesium bromide was 2,6-heptadiene, while the coupling of the secondary chloride gave …
Number of citations: 18 pubs.acs.org
M Malik, S Jarosz - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
… Following this procedure, we added allylmagnesium bromide solution in Et 2 O (1 M, 1.3 equiv.) to a solution of 5 in toluene at 0 C. After 75 min of stirring, methanol and NaBH 4 were …
Number of citations: 11 pubs.rsc.org
Y TAKEMOTO, T OHRA, K SUGIYAMA… - Chemical and …, 1995 - jstage.jst.go.jp
… by means of a Michael addition with an allylmagnesium bromide. The Michael induced ring-closure reaction requires both allylmagnesium bromide as a nucleophile and chloride as a …
Number of citations: 18 www.jstage.jst.go.jp
H Gilman, J Eisch - Journal of the American Chemical Society, 1957 - ACS Publications
Allylmagnesium bromide readily added in a 1, 2-manner to the structurally related systems, N-diphenylmethyleneaniline (I), fluorenone anil (VIH) and 6-phenylphenanthridine (IX). The …
Number of citations: 28 pubs.acs.org

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